molecular formula C13H19NO4 B389760 Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate CAS No. 1149-23-1

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Cat. No.: B389760
CAS No.: 1149-23-1
M. Wt: 253.29 g/mol
InChI Key: LJXTYJXBORAIHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diludine can be synthesized through the reaction of ethyl acetoacetate and formaldehyde in the presence of ammonium acetate. The reaction is typically carried out in an ethanol solution under reflux conditions for about one hour. The resulting product is then cooled to precipitate the crystals, which are filtered and washed with ethanol to yield a pale yellow powder .

Industrial Production Methods

In industrial settings, the production of Diludine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Diludine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diludine has a wide range of applications in scientific research:

Mechanism of Action

Diludine exerts its effects primarily through its antioxidant properties. It inhibits the peroxidation of lipids, thereby protecting cellular membranes from oxidative damage. Diludine also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it influences the levels of certain hormones, including thyroid hormones and reproductive hormones, which contribute to its growth-promoting and reproductive-enhancing effects in animals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Diludine

Diludine is unique due to its multifunctional properties. Unlike other dihydropyridine derivatives primarily used as calcium channel blockers, Diludine has significant antioxidant properties and is widely used in animal husbandry as a feed additive. Its ability to enhance growth, improve feed efficiency, and boost reproductive performance in livestock sets it apart from other similar compounds .

Biological Activity

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as Hantzsch ester, is a compound with significant biological activity and potential applications in various fields including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1149-23-1
  • Purity : >95% (HPLC) .

This compound exhibits several biological activities:

  • Antioxidant Properties : The compound acts as a reducing agent and has been shown to scavenge free radicals effectively. This property is critical in preventing oxidative stress in biological systems.
  • Cytochrome P450 Modulation : Recent studies indicate that this compound can mimic the activity of cytochrome P450 enzymes, which are essential for drug metabolism. Specifically, it has demonstrated CYP3A4-like activities that may influence drug-drug interactions .
  • Antibacterial Activity : Research has highlighted its potential antibacterial effects against various bacterial strains by inhibiting biofilm formation and swarming motility. For instance, it was noted that while some derivatives of the compound enhanced biofilm formation in Bacillus atropheaus, others effectively suppressed it .

Case Studies

  • Drug Metabolism : A study showcased the use of this compound as a model for evaluating drug metabolism processes similar to those mediated by cytochrome P450. The findings suggested its utility in predicting drug interactions and metabolic pathways .
  • Biofilm Formation : In another investigation focused on Bacillus atropheaus, the compound's structural variations were analyzed for their impact on biofilm formation. Certain analogs demonstrated significant antibiofilm activity at concentrations of 10–50 μM .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntioxidant ActivityCYP450 ActivityAntibacterial Activity
This compoundHighYes (CYP3A4-like)Moderate
Other Hantzsch EstersVariableSomeLow to Moderate

Properties

IUPAC Name

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXTYJXBORAIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150895
Record name Etidin
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-23-1
Record name Hantzsch ester
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Q & A

Q1: What is the molecular formula and weight of diludine?

A1: Diludine has the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol [].

Q2: What spectroscopic data is available for diludine?

A2: Spectroscopic characterization of diludine includes:

  • 1H NMR (1:1 DMSO/CDCl3, 400 MHz): δ 7.99 (s, 1H), 4.04 (q, J = 6.8 Hz, 4H), 3.09 (s, 2H), 2.09 (s, 6H), 1.20 (t, J = 7.2 Hz, 6H) [].
  • 13C NMR (CHCl3, 100 MHz): δ 168.3, 145.1, 99.7, 59.9, 25.0, 19.3, 14.7 [].
  • FTIR (cm−1) (neat): 3346, 3108, 2953, 2924, 2854, 1697, 1646, 1506 [].

Q3: What is known about the stability of diludine?

A3: Diludine can be included in β-cyclodextrin to form inclusion complexes. This method not only increases the compound's solubility in water by 4.6 times but also enhances its stability to light by 4 times [].

Q4: How does diludine impact growth performance in animals?

A4: Studies show that diludine supplementation in animal diets can improve growth performance in various species:

  • Rainbow trout: Dietary diludine (1 g/kg) improved growth and feed utilization in juveniles, potentially by influencing muscle fiber characteristics [].
  • Broiler chickens: Diludine (50 and 100 mg/kg) in the diet enhanced average daily gain and feed intake, indicating improved growth performance [].
  • Mice: Diludine supplementation (100-200 mg/kg) significantly increased body weight gain compared to control groups [].

Q5: What are the reported antioxidant effects of diludine?

A5: Research suggests that diludine possesses antioxidant properties:

  • Rainbow trout: Diludine (0.2-1 g/kg) in the diet increased liver antioxidant enzyme activities (SOD, CAT, GR, G6PD, GST) and reduced lipid peroxidation (MDA levels) [].
  • Carp: Diludine (1000 mg/kg) in the diet significantly improved reproductive parameters, including increased egg and milt production, and decreased oxidative stress markers (SOD activity and MDA content) in the ovary, liver, and muscle [].
  • Monopterus albus: Dietary diludine (0.15 mg/kg) improved reproductive parameters, egg quality, hatching rate, and exhibited antioxidant effects by reducing SOD activity and MDA content in the ovary, liver, and muscle [].
  • Transition cows: Diludine (5 g/day) improved antioxidant status by reducing SOD levels and increasing MDA and TAOC levels, potentially contributing to improved animal health and milk production [].

Q6: Are there any analytical methods available for diludine quantification?

A6: High-performance liquid chromatography (HPLC) has been employed for the determination of diludine in solid feed []. Additionally, a method combining enhanced matrix removal-lipid clean-up with ultra-performance liquid chromatography-tandem mass spectrometry (EMR-LC-UPLC-MS/MS) using isotopic internal standard correction has been developed for quantifying diludine residues in animal-derived matrices [].

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